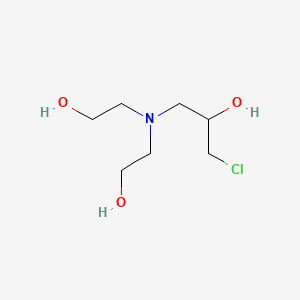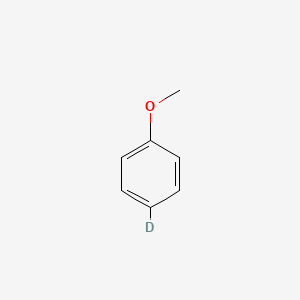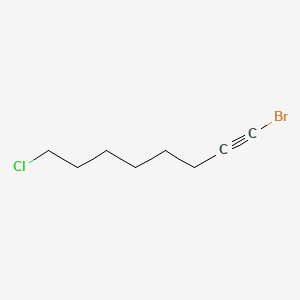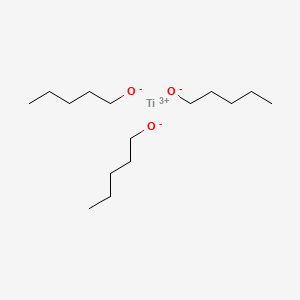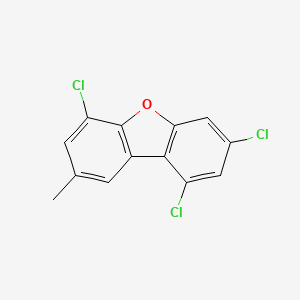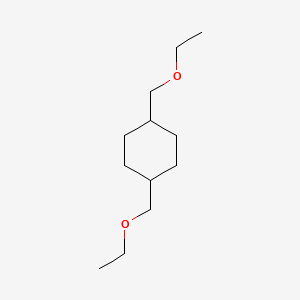
1,4-Bis(ethoxymethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(ethoxymethyl)cyclohexane is an organic compound with the molecular formula C12H24O2. It is known for its favorable organoleptic properties, particularly its pleasant odor, making it valuable in the fragrance industry. This compound is also used in various applications, including cosmetics, laundry, and cleaning detergents .
Preparation Methods
1,4-Bis(ethoxymethyl)cyclohexane can be synthesized through the reaction of 1,4-bis(hydroxymethyl)cyclohexane with ethyl chloride. This reaction typically occurs in the presence of an inorganic base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The process can be carried out under mild conditions to improve yield and reduce the formation of unwanted by-products .
Chemical Reactions Analysis
1,4-Bis(ethoxymethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, where the ethoxymethyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Bis(ethoxymethyl)cyclohexane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability
Mechanism of Action
The mechanism of action of 1,4-Bis(ethoxymethyl)cyclohexane involves its interaction with molecular targets and pathways in biological systems. It can bind to specific receptors or enzymes, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,4-Bis(ethoxymethyl)cyclohexane can be compared with other similar compounds, such as:
1,4-Bis(hydroxymethyl)cyclohexane: The precursor in its synthesis.
1,4-Bis(methoxymethyl)cyclohexane: A similar compound with methoxy groups instead of ethoxy groups.
1,4-Bis(ethoxymethyl)benzene: A structurally similar compound with a benzene ring instead of a cyclohexane ring.
The uniqueness of this compound lies in its specific organoleptic properties and its stability under various conditions .
Properties
CAS No. |
54889-63-3 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1,4-bis(ethoxymethyl)cyclohexane |
InChI |
InChI=1S/C12H24O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
DEROEFJZVPSIAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1CCC(CC1)COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


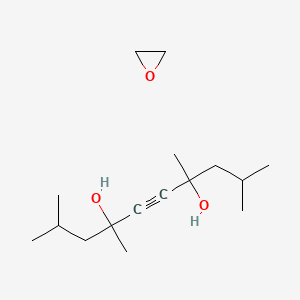


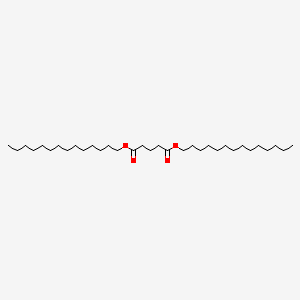
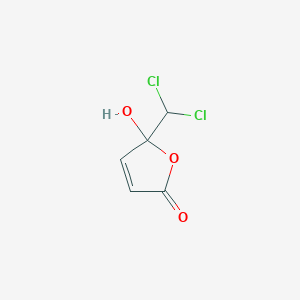
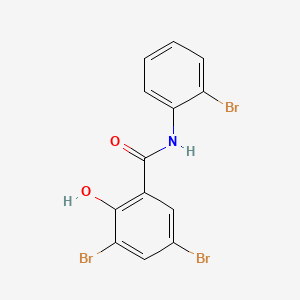
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)
